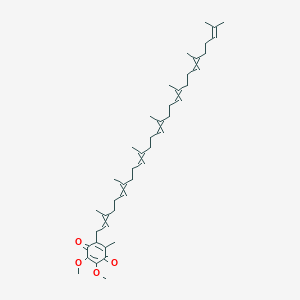
2-(3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Menaquinone-7 can be synthesized through various chemical routes. One common method involves the use of selenium(IV) oxide, salicylic acid, and tert-butylhydroperoxide in dichloromethane at 0°C for 14 hours. Another method includes the use of methanesulfonyl chloride and triethylamine in tetrahydrofuran at -45 to -40°C for 0.75 hours . These reactions are followed by additional steps involving n-butyllithium, sodium methylate, and Dess-Martin periodane .
Industrial Production Methods: Industrial production of menaquinone-7 often involves fermentation processes using bacteria such as Escherichia coli. The compound can be isolated from vitamin K2 by a patented supercritical CO2 extraction technology.
Analyse Chemischer Reaktionen
Types of Reactions: Menaquinone-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include selenium(IV) oxide, tert-butylhydroperoxide, methanesulfonyl chloride, and n-butyllithium . The reactions are typically carried out under controlled temperatures ranging from -78°C to room temperature .
Major Products: The major products formed from these reactions include various derivatives of menaquinone-7, which can be used in different scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Menaquinone-7 has a wide range of scientific research applications. In chemistry, it is used as a reference material for chemical identification and quantitative analysis. In biology, menaquinone-7 is studied for its role in bone metabolism and its potential to prevent and treat osteoporosis. In medicine, it is used as a dietary supplement to support bone health and cardiovascular health. In industry, menaquinone-7 is used in the production of health care products and dietary supplements.
Wirkmechanismus
Menaquinone-7 functions as a cofactor for γ-glutamyl carboxylase, an enzyme involved in the activation of vitamin K-dependent proteins. These proteins play essential roles in blood coagulation, bone mineralization, and soft tissue physiology . The molecular targets of menaquinone-7 include osteocalcin and matrix Gla-protein, which are critical for bone health.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to menaquinone-7 include other forms of vitamin K2, such as menaquinone-4 (MK-4) and menaquinone-9 (MK-9). Ubiquinone-8 is another related compound with a similar structure .
Uniqueness: Menaquinone-7 is unique due to its longer side chain, which provides greater bioavailability compared to other forms of vitamin K2 . This higher bioavailability makes menaquinone-7 more effective in supporting bone and cardiovascular health.
Eigenschaften
IUPAC Name |
2-(3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H66O4/c1-32(2)18-12-19-33(3)20-13-21-34(4)22-14-23-35(5)24-15-25-36(6)26-16-27-37(7)28-17-29-38(8)30-31-40-39(9)41(45)43(47-10)44(48-11)42(40)46/h18,20,22,24,26,28,30H,12-17,19,21,23,25,27,29,31H2,1-11H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBESHHFMIFSNRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H66O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
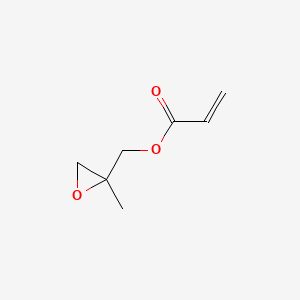
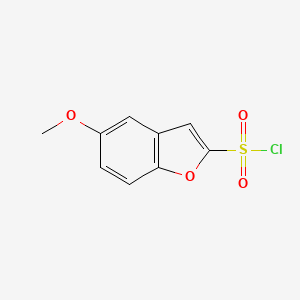
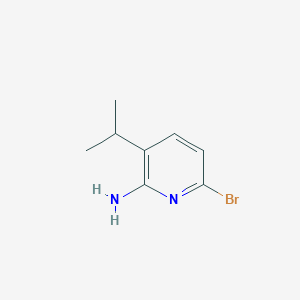
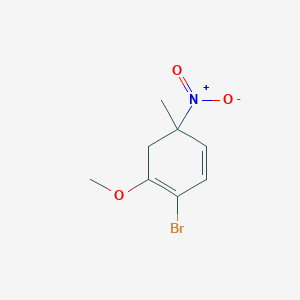
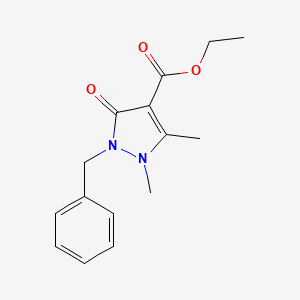
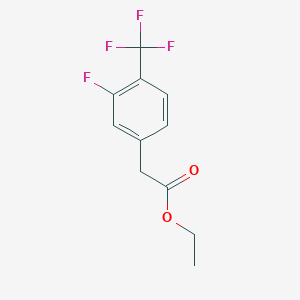


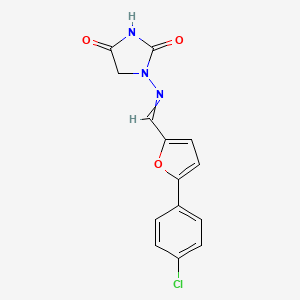
![Tert-butyl ((4-hydroxy-1-(5-iodoimidazo[2,1-B][1,3,4]thiadiazol-2-YL)piperidin-4-YL)methyl)carbamate](/img/structure/B13979577.png)
![Tricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde](/img/structure/B13979583.png)
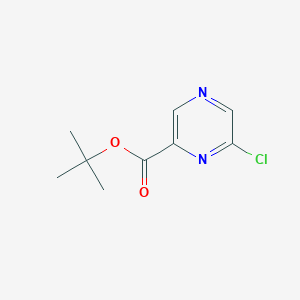

![2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid](/img/structure/B13979603.png)
